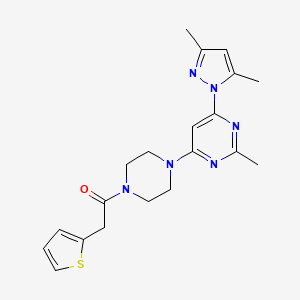
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride, also known as 5-BPPM, is an organobromine compound that has been widely used in scientific research due to its unique properties. 5-BPPM is a versatile compound that has been used for a variety of applications, including the synthesis of other compounds, as well as in biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound has been involved in various synthesis processes. For instance, it was used in the synthesis of acyclic pyridine C-nucleosides, although no marked biological activity was found in these compounds (Hemel et al., 1994).
Rearrangement in Isoxazoles
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride was also involved in the study of rearrangements of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones, suggesting a keten intermediate formation (Good et al., 1972).
Vasodilation Properties
This compound played a role in the synthesis of new 3-pyridinecarboxylates with potential vasodilation properties, demonstrating considerable vasodilation potency in some synthesized compounds (Girgis et al., 2008).
Antiviral and Antimicrobial Activities
A derivative, 5-Bromo-2-(trifluoromethyl)pyridine, showed significant antimicrobial activities and was used in density functional theory studies (Vural & Kara, 2017).
Enantiomer Synthesis and Antitumor Activity
The synthesis and crystal structure of enantiomers of a closely related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, revealed significant antitumor activity (Zhou et al., 2015).
Hydrothermal Synthesis and Chiral Self-Assembly
This compound was utilized in the hydrothermal in situ ligand synthesis and chiral self-assembly with Pr(III), leading to the production of a new chiral compound (Lin et al., 2011).
Suzuki Cross-Coupling Reaction
This compound was used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, showing potential as chiral dopants for liquid crystals and exhibiting biological activities (Ahmad et al., 2017).
Propriétés
IUPAC Name |
5-bromo-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O.ClH/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9;/h3-4,7,9,13H,1-2,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILPQOBIDPBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

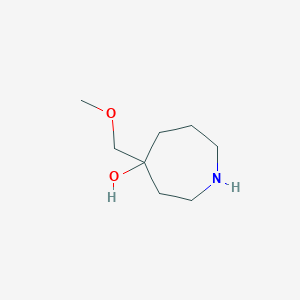
![1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2478346.png)
![2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene](/img/structure/B2478347.png)
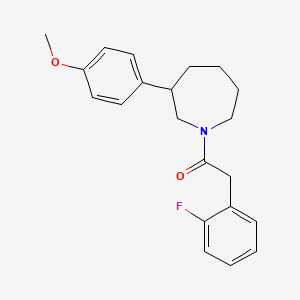

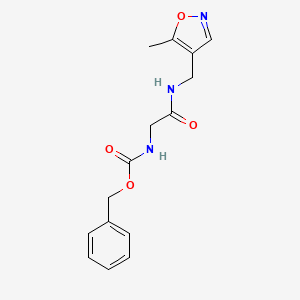
![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)
![8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478355.png)

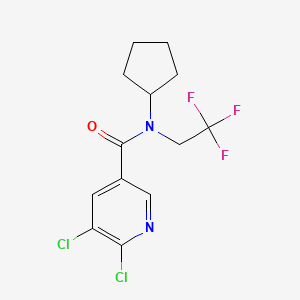
![4-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2478361.png)
![Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478362.png)
![2-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2478363.png)
